molecular formula C15H9NO4 B094343 2-Methyl-1-nitroanthraquinone CAS No. 129-15-7

2-Methyl-1-nitroanthraquinone

Cat. No. B094343
Key on ui cas rn: 129-15-7
M. Wt: 267.24 g/mol
InChI Key: FYXKXZFTZBYYNP-UHFFFAOYSA-N
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Patent
US04144252

Procedure details

The wet filter cake of 1-nitro-2-methylanthraquinone (0.45 mole) was placed in a 5 l flask. To the flask was added 420 g (1.75 mole) of Na2S.9H2O dissolved in 2.5 l of H2O and the slurry was heated and then stirred at 95°-99° C. for 2 hours. The reaction mixture was filtered and the orangish-red solid 1-amino-2-methylanthraquinone product was washed with hot H2O until the filtrate was clear and dried in vacuo at 70° C.
Quantity
0.45 mol
Type
reactant
Reaction Step One
[Compound]
Name
Na2S.9H2O
Quantity
420 g
Type
reactant
Reaction Step Two
Name
Quantity
2.5 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[C:17]2[C:16](=[O:18])[C:15]3[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=3)[C:9](=[O:19])[C:8]=2[CH:7]=[CH:6][C:5]=1[CH3:20])([O-])=O>O>[NH2:1][C:4]1[C:17]2[C:16](=[O:18])[C:15]3[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=3)[C:9](=[O:19])[C:8]=2[CH:7]=[CH:6][C:5]=1[CH3:20]

Inputs

Step One
Name
Quantity
0.45 mol
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC=2C(C3=CC=CC=C3C(C12)=O)=O)C
Step Two
Name
Na2S.9H2O
Quantity
420 g
Type
reactant
Smiles
Step Three
Name
Quantity
2.5 L
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirred at 95°-99° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the slurry was heated
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
WASH
Type
WASH
Details
the orangish-red solid 1-amino-2-methylanthraquinone product was washed with hot H2O until the filtrate
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 70° C.

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
NC1=C(C=CC=2C(C3=CC=CC=C3C(C12)=O)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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